molecular formula C11H15N3O3 B15261108 5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B15261108
M. Wt: 237.25 g/mol
InChI Key: POXOSGQBNDDVFS-UHFFFAOYSA-N
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Description

5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an acetamidomethyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-acetylpyridine with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetamidomethyl and carboxylic acid groups. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and functionalization processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid stands out due to its fused pyrazole-pyridine structure, which imparts unique chemical and biological properties. Unlike the simpler pyridinecarboxylic acids, this compound offers a more complex scaffold for drug design and material science applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-7(15)12-5-8-2-3-14-10(4-8)9(6-13-14)11(16)17/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17)

InChI Key

POXOSGQBNDDVFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN2C(=C(C=N2)C(=O)O)C1

Origin of Product

United States

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